1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one

Description

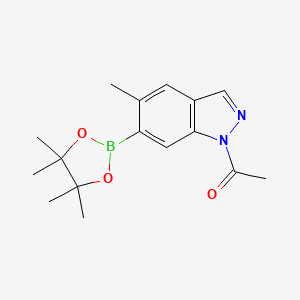

This compound (CAS: 2072808-50-3) is a boronate ester-functionalized indazole derivative with the molecular formula C₁₆H₂₁BN₂O₃ and a molecular weight of 300.16 g/mol . It is characterized by a 5-methyl-substituted indazole core, a ketone group at the 1-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the 6-position. Its high purity (≥98%) makes it suitable for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science .

Properties

Molecular Formula |

C16H21BN2O3 |

|---|---|

Molecular Weight |

300.2 g/mol |

IUPAC Name |

1-[5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone |

InChI |

InChI=1S/C16H21BN2O3/c1-10-7-12-9-18-19(11(2)20)14(12)8-13(10)17-21-15(3,4)16(5,6)22-17/h7-9H,1-6H3 |

InChI Key |

JIMFBPYQWKSWLG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)C=NN3C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The general synthetic strategy includes the following key steps:

2.1.1 Formation of the Indazole Core

The indazole nucleus is typically constructed via cyclization reactions involving hydrazine derivatives and appropriate ketones or aldehydes. This step establishes the bicyclic heteroaromatic framework essential for subsequent functionalization.2.1.2 Introduction of the Boronate Ester Group

The boronate ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester), is introduced by reacting the indazole intermediate with bis(pinacolato)diboron. This reaction is catalyzed by palladium complexes (e.g., Pd(dppf)Cl2) in the presence of a base such as potassium acetate or potassium carbonate. The reaction is typically carried out under inert atmosphere (nitrogen or argon) to prevent hydrolysis of the boronate ester.2.1.3 Acetylation to Introduce the Ethanone Group

The final synthetic step involves acetylation of the indazole nitrogen at the 1-position. This is commonly achieved using acetyl chloride or acetic anhydride under basic or neutral conditions, yielding the ethanone-substituted product.

Industrial Production Considerations

In scaling the synthesis for industrial production, continuous flow reactors may be employed to enhance reaction control and safety. Optimization focuses on maximizing yield and purity while minimizing side products. Purification techniques such as flash chromatography or recrystallization are adapted for large-scale operations.

Reaction Parameters Summary Table

| Step | Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Indazole core formation | Hydrazine derivative + ketone/aldehyde, acid/base catalysis | Cyclization to form indazole ring | 70–85 |

| Boronate ester installation | Bis(pinacolato)diboron, Pd catalyst, base, inert atmosphere | Introduction of pinacol boronate ester | 75–90 |

| Acetylation | Acetyl chloride or acetic anhydride, base | N-acetylation at indazole nitrogen | 80–95 |

Representative Synthetic Procedure

A typical laboratory-scale synthesis proceeds as follows:

Indazole Core Synthesis:

React 5-methyl-2-nitrobenzaldehyde with hydrazine hydrate under reflux to form the 5-methylindazole intermediate.Boronate Ester Formation:

Subject the 6-bromo-5-methylindazole to Miyaura borylation by treating with bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, and potassium acetate in 1,4-dioxane at 80–90 °C under nitrogen for 12–24 hours.Acetylation:

React the borylated indazole with acetyl chloride in the presence of triethylamine in dichloromethane at 0 °C to room temperature for 2–4 hours.Purification:

Purify the final product by silica gel chromatography, eluting with hexane/ethyl acetate mixtures, followed by recrystallization from suitable solvents.

Reaction Analysis and Mechanistic Insights

The Miyaura borylation step is a palladium-catalyzed cross-coupling reaction that replaces the aryl bromide with the boronate ester group. The mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to release the borylated product.

The acetylation step proceeds via nucleophilic attack of the indazole nitrogen on the electrophilic acetyl chloride, facilitated by the base scavenging the generated HCl.

Maintaining anhydrous and inert conditions is critical to prevent hydrolysis of the sensitive boronate ester functionality.

Comprehensive Research Findings

The compound exhibits high purity (≥98%) and molecular weight of approximately 300.16 g/mol.

It serves as a versatile intermediate in Suzuki-Miyaura cross-coupling, enabling the synthesis of biaryl and heteroaryl compounds with applications in drug discovery and material science.

Studies have demonstrated that the boronate ester group can be selectively transformed while preserving the indazole core and the ethanone functionality, allowing for modular synthetic strategies.

Optimization of catalyst loading, base selection, and solvent choice significantly impacts the efficiency of the borylation step, with Pd(dppf)Cl2 and potassium acetate in dioxane being among the most effective conditions reported.

Data Tables

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H21BN2O3 |

| Molecular Weight | 300.16 g/mol |

| IUPAC Name | 1-[5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone |

| Purity | ≥98% |

Typical Reaction Conditions and Yields

| Reaction Step | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl2 / KOAc | 1,4-Dioxane | 80–90 | 12–24 | 75–90 |

| Acetylation | Triethylamine / Acetyl chloride | Dichloromethane | 0 to RT | 2–4 | 80–95 |

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various biaryl compounds.

Scientific Research Applications

1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and polymers.

Chemical Biology: The compound can serve as a probe for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The indazole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 1300582-61-9)

- Molecular Formula : C₁₅H₂₁BN₂O₂

- Molecular Weight : 272.15 g/mol

- Key Differences: Lacks the acetyl group at the 1-position and introduces a methyl group at the 3-position of the indazole ring.

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-one (PN-2935, CAS: 1158680-96-6)

- Key Differences : Boronate ester is located at the 4-position of the indazole instead of the 6-position. Positional isomerism significantly alters electronic distribution, affecting reactivity in cross-coupling reactions .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS: 710348-69-9)

- Molecular Formula : C₁₃H₁₇BN₂O₃

- Molecular Weight : 260.10 g/mol

- Key Differences : Replaces the indazole core with a benzimidazolone scaffold. The lactam ring introduces hydrogen-bonding capabilities, which may enhance binding to biological targets compared to the acetylated indazole .

Physicochemical Properties

Biological Activity

1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by an indazole core and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 257.14 g/mol. This structural configuration contributes to its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly in relation to its potential as an inhibitor of key enzymes involved in various diseases.

Research indicates that the compound may act as an inhibitor of specific kinases. Kinases are critical in cellular signaling pathways and are often implicated in cancer and other diseases. The presence of the dioxaborolane group suggests potential interactions with the ATP-binding sites of these enzymes.

Efficacy in Assays

Several studies have evaluated the compound's efficacy through various biochemical assays:

Case Studies

A notable study focused on the structure-based optimization of related compounds, leading to insights into the structure-activity relationship (SAR). The findings suggested that modifications to the indazole scaffold could enhance binding affinity and selectivity for FGFR1 while minimizing off-target effects.

Case Study Example

In a comparative analysis of various indazole derivatives:

- Compound A : Exhibited significant FGFR1 inhibition with an IC50 of 0.6 nM.

- Compound B : Showed reduced potency due to structural modifications.

These results underscore the importance of specific functional groups in determining biological activity.

Toxicological Profile

The safety profile of the compound has been assessed through standard toxicity assays. It is classified with warning labels indicating potential hazards (H302-H335) but shows favorable metabolic properties with low inhibition ratios for major cytochrome P450 enzymes at concentrations below 10 μM .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation . For example:

- Suzuki-Miyaura coupling : Aryl halides react with boronic esters in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., CsF) in solvents like 1,4-dioxane at 60°C, yielding up to 74% .

- Borylation : Using tetrahydroxydiboron (B₂(OH)₄) with diols (e.g., neopentyl glycol) and KOAc in toluene at 80°C achieves 60% yield under inert conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substituent positions and boronic ester integrity.

- X-ray crystallography : Resolves molecular geometry, as demonstrated for structurally similar pyrazole derivatives (e.g., bond angles and torsional strain analysis) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What are the primary applications in medicinal chemistry?

Boronic esters are key intermediates in Suzuki couplings for drug discovery. The indazole core may serve as a pharmacophore, with antimicrobial potential suggested by analogous ethanone derivatives (e.g., antimicrobial assays and docking studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in boron-containing heterocycle synthesis?

- Catalyst selection : Pd-based catalysts (e.g., Pd(dppf)Cl₂) outperform Ni(COD)₂ in cross-couplings, as shown by a 74% vs. 60% yield difference .

- Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency compared to THF.

- Ligand tuning : Bulky ligands (e.g., 1,1′-bis(diphenylphosphino)ferrocene) stabilize catalytic intermediates, reducing side reactions .

Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?

- DFT studies : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution or nucleophilic attack. For example, the boronic ester group acts as an electron-withdrawing moiety, polarizing the indazole ring .

- Docking simulations : Validate interactions with biological targets (e.g., antimicrobial proteins), as demonstrated for structurally related compounds .

Q. How can contradictions in biological activity data be resolved?

- Reproducibility : Standardize assay conditions (e.g., MIC protocols, bacterial strains) to minimize variability.

- Structure-activity relationships (SAR) : Compare substituent effects (e.g., methyl vs. fluoro groups) on bioactivity. For example, methyl substitution at position 5 on indazole enhances lipophilicity, improving membrane permeability .

- In silico validation : Use molecular dynamics to confirm binding modes observed in conflicting docking studies .

Q. What mechanistic insights explain variations in catalytic borylation efficiency?

- Oxidative addition : Pd(0) intermediates react faster with aryl bromides than chlorides, reducing reaction time.

- Transmetallation : Boronic ester formation is rate-limiting in B₂(OH)₄-based reactions, requiring excess diol (2.4 eq) for optimal conversion .

Methodological Notes

- Synthetic protocols : Always conduct reactions under inert atmospheres (N₂/Ar) to prevent boronic ester hydrolysis.

- Data interpretation : Cross-validate spectroscopic data with computational models (e.g., ChemDraw 3D) to resolve ambiguous peaks .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and dose-response curves to ensure assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.